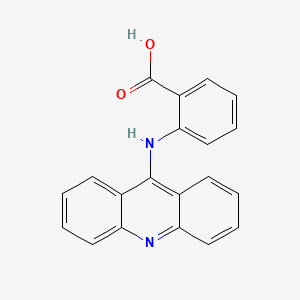

2-(9-Acridinylamino)benzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

73655-55-7 |

|---|---|

Molecular Formula |

C20H14N2O2 |

Molecular Weight |

314.3 g/mol |

IUPAC Name |

2-(acridin-9-ylamino)benzoic acid |

InChI |

InChI=1S/C20H14N2O2/c23-20(24)15-9-3-6-12-18(15)22-19-13-7-1-4-10-16(13)21-17-11-5-2-8-14(17)19/h1-12H,(H,21,22)(H,23,24) |

InChI Key |

DYQINKYTPHRKMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=CC=C4C(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 9 Acridinylamino Benzoic Acid and Its Analogs

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of the target molecule, 2-(9-acridinylamino)benzoic acid, reveals two primary building blocks: a 9-substituted acridine (B1665455) core and an anthranilic acid moiety. The key bond disconnection occurs at the C9-N bond, suggesting a coupling reaction between a 9-chloroacridine (B74977) intermediate and an appropriately substituted anthranilic acid.

Synthesis of 9-Chloroacridine Intermediates

| Starting Material | Reagents | Key Conditions | Product | Reference |

| N-phenylanthranilic acid | POCl₃ | Reflux | 9-Chloroacridine | researchgate.net |

| Acridone (B373769) | POCl₃/PCl₅ | Heating | 9-Chloroacridine | orgsyn.org |

| Thioacridone | POCl₃/PCl₅ | Heating | 9-Chloroacridine | orgsyn.org |

The table above summarizes common starting materials and reagents for the synthesis of 9-chloroacridine.

Preparation of Substituted Anthranilic Acid Derivatives and Related Benzoic Acid Precursors

Substituted anthranilic acids are crucial precursors for introducing diversity into the final this compound analogs. core.ac.uk These can be prepared through various methods. One approach involves the electrophilic substitution of anthranilic acid itself, though this can sometimes lead to mixtures of isomers. google.comresearchgate.net For instance, chlorination of methyl anthranilate can produce a mixture of 3- and 5-chloro derivatives, along with dichlorinated products. google.com

A more controlled synthesis of substituted anthranilic acids can be achieved from substituted isatins. scielo.br Oxidation of isatins with hydrogen peroxide in the presence of sodium hydroxide (B78521) provides a versatile and environmentally friendly route to a wide range of substituted anthranilic acids. scielo.br This method is advantageous as it allows for the preparation of derivatives with substituents at various positions on the aromatic ring. scielo.br

Another strategy involves the Ullmann condensation of a substituted aniline (B41778) with 2-chlorobenzoic acid to form an N-aryl anthranilic acid, which can then be used in the acridine synthesis. mdpi.comsemanticscholar.org

| Precursor | Reagents | Method | Product | Reference |

| Anthranilic acid | Cl₂/HCl | Electrophilic Substitution | Dichloro-2-aminobenzoic acid | researchgate.net |

| Substituted Isatins | NaOH/H₂O₂ | Oxidation | Substituted Anthranilic Acids | scielo.br |

| 2-Chlorobenzoic acid & Substituted Aniline | Copper catalyst | Ullmann Condensation | N-Aryl Anthranilic Acid | mdpi.comsemanticscholar.org |

The table above outlines various methods for the preparation of substituted anthranilic acid derivatives.

Derivatization of 9-Aminoacridine (B1665356) Scaffolds

The derivatization of the 9-aminoacridine scaffold provides another avenue for creating analogs of this compound. google.com This approach is particularly useful for introducing a variety of functional groups at the 9-position. nih.govnih.govrsc.org One common method involves the condensation of 9-aminoacridine with various electrophilic reagents. nih.gov For example, reacting 9-aminoacridine with substituted phenacyl, benzoyl, or benzyl (B1604629) halides can yield a range of N-substituted 9-aminoacridine derivatives. nih.gov

Furthermore, one-pot synthetic approaches have been developed for the rapid derivatization of the 9-aminoacridine scaffold. google.com These methods, which include reductive amination and nucleophilic aromatic substitution, allow for the efficient generation of new compounds for screening purposes. google.com

Classical and Contemporary Synthetic Approaches

The coupling of the 9-chloroacridine intermediate with an anthranilic acid derivative is the final key step in the synthesis of this compound. This transformation is typically achieved through nucleophilic aromatic substitution.

Ullmann Condensation Reactions in Acridine Synthesis

The Ullmann condensation is a classical and widely used method for the formation of C-N bonds, making it highly relevant to the synthesis of this compound and its analogs. scribd.comwikipedia.orgorganic-chemistry.org In this context, the reaction involves the copper-catalyzed coupling of 9-chloroacridine with an anthranilic acid derivative. wikipedia.orgresearchgate.net Traditional Ullmann reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations of the Ullmann condensation utilize soluble copper catalysts supported by ligands, which can lead to milder reaction conditions. wikipedia.org

The synthesis of N-phenylanthranilic acid precursors for acridone synthesis, which are then converted to 9-chloroacridines, also relies on the Ullmann reaction. mdpi.comsemanticscholar.orgrsc.org This involves the condensation of an aniline with a 2-halobenzoic acid in the presence of a copper catalyst. mdpi.comsemanticscholar.org

Reductive Amination Strategies for Acridinylamino Compounds

Reductive amination is a powerful and versatile method for the synthesis of amines, including acridinylamino compounds. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This reaction involves the formation of an imine intermediate from an aldehyde or ketone and an amine, followed by reduction to the corresponding amine. wikipedia.org While not the primary route to this compound itself, reductive amination is a key strategy for synthesizing analogs with modified linkers between the acridine core and the benzoic acid moiety. google.comnih.govacs.org

For instance, 9-aminoacridine can be reacted with a formyl-substituted benzoic acid in the presence of a reducing agent to yield the desired acridinylamino benzoic acid derivative. google.com A patent describes the synthesis of 2-(acridin-9-ylaminomethyl)benzoic acid by reacting 9-aminoacridine with 2-formylbenzoic acid in a mixture of methanol (B129727) and acetic acid. google.com Common reducing agents for reductive amination include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comnih.gov

Nucleophilic Aromatic Substitution (SNAr) Protocols

Nucleophilic Aromatic Substitution (SNAr) is a primary mechanism for synthesizing 9-aminoacridine derivatives. google.com This reaction is not a simple SN1 or SN2 process but proceeds via a two-step addition-elimination pathway. pressbooks.pubnih.gov In this mechanism, the aromatic ring of the acridine system, which is electron-poor, is attacked by a nucleophile (such as the amino group of an anthranilic acid derivative). masterorganicchemistry.com This initial attack forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. nih.govmasterorganicchemistry.com The reaction is completed in the second step when a leaving group, typically a halide from a 9-chloroacridine precursor, is eliminated, restoring the aromaticity of the system. pressbooks.pub

Solid Phase Synthesis Techniques

Solid-phase synthesis (SPS) offers a powerful and efficient methodology for the rapid generation of libraries of 9-aminoacridine derivatives for screening and pharmacological evaluation. google.com This technique involves attaching the growing molecule to an immobile solid support, or resin, allowing for easy purification by simple filtration and washing after each reaction step. nih.gov

The synthesis of N-substituted glycine (B1666218) oligomers, known as peptoids, provides a well-documented example of the power of SPS, which is applicable to the generation of acridine-based libraries. google.comnih.gov A variety of solid supports and linkers are available, chosen based on the specific chemistry and the desired cleavage conditions for the final product.

Table 1: Examples of Solid Supports Used in Solid-Phase Synthesis This table provides examples of resins and supports commonly used in solid-phase organic synthesis, a technique applicable to the generation of acridine derivative libraries.

| Solid Support/Resin | Linker Type/Common Use |

| Rink Amide MBHA Resin | Acid-labile linker for producing C-terminal amide products. nih.govmdpi.com |

| 2-Chlorotrityl Chloride Resin | Highly acid-labile linker for protecting carboxylic acids and releasing the final product under mild acidic conditions. nih.gov |

| Wang Resin | Acid-labile linker used for the synthesis of C-terminal carboxylic acids. mdpi.com |

| TentaGel S RAM | PS-PEG co-polymer resin used for producing C-terminal amides. nih.gov |

By anchoring a starting material to one of these resins, a series of chemical modifications, such as the coupling of an acridine moiety, can be performed in a stepwise fashion to build a library of diverse analogs. google.commdpi.com

One-Pot Reaction Systems

To enhance synthetic efficiency and reduce purification steps, one-pot reactions are highly preferred for the derivatization of the 9-aminoacridine scaffold. google.com These systems combine multiple reaction steps into a single procedure without the need for isolating intermediate compounds, saving time and resources. google.com The development of such protocols is crucial for rapidly generating new compounds for biological screening. google.com

Methods such as reductive amination and nucleophilic aromatic substitution (SNAr) can be effectively designed as one-pot derivatizations. google.com For example, a one-pot approach can be used for the direct reductive amination of aldehydes with a 9-aminoacridine compound, leading directly to the desired product in good yields. google.com Similarly, the synthesis of related 2-(sulfonamido)-N-benzamides can be achieved through a modular route where an anthranilic acid is first coupled with a sulfonyl chloride, and the resulting intermediate is then coupled with an amine in a subsequent step, often streamlined for efficiency. nih.gov

Reaction Condition Optimization and Yield Enhancement

The successful synthesis of this compound and its analogs is highly dependent on the careful optimization of reaction conditions. Factors such as the choice of solvent, the specific catalysts and reagents employed, and the management of temperature and reaction time all play critical roles in maximizing product yield and purity.

Influence of Solvent Systems on Reaction Efficiency

The solvent system is a fundamental factor that can profoundly influence reaction rates and outcomes in the synthesis of acridine derivatives. researchgate.net The choice of solvent often depends on the specific reaction mechanism being utilized.

For SNAr reactions, polar aprotic solvents are often favored. google.com Solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO) are effective for this purpose. google.com In other procedures, such as the reaction of 9-chloroacridine with benzylamine (B48309) analogs, absolute ethanol (B145695) is used as the reaction medium. nih.gov For reductive amination pathways, a mixed solvent system like methanol/acetic acid (99:1) provides the weakly acidic environment necessary for the reaction to proceed efficiently. google.com

Table 2: Solvent Systems in the Synthesis of Acridine Derivatives This table outlines the use of various solvents in different synthetic protocols for preparing 9-aminoacridine derivatives and their precursors.

| Solvent(s) | Reaction Type | Purpose/Role | Source(s) |

| DMSO, DMF, NMP | Nucleophilic Aromatic Substitution (SNAr) | Polar aprotic solvent to facilitate the SNAr reaction. | google.com |

| Absolute Ethanol | Synthesis of 9-benzylacridine analogs | Serves as the reaction medium for substitution reaction. | nih.gov |

| Methanol/Acetic Acid (99:1) | Reductive Amination | Provides a weakly acidic medium for the reaction. | google.com |

| Tetrahydrofuran (THF) | SNAr with Grignard reagents | Solvent for reactions involving organometallic reagents. | researchgate.net |

Role of Catalysts and Reagents (e.g., Copper Salts, Sodium Cyanoborohydride, Bases)

The selection of appropriate catalysts and reagents is critical for driving the synthesis of acridine derivatives and their precursors.

Bases: Bases are essential in many synthetic steps to act as proton scavengers or to generate more potent nucleophiles. For SNAr reactions, bases such as cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and sodium tert-butoxide (t-BuONa) can be used. google.com Potassium carbonate is specifically used to facilitate the reaction between 9-chloroacridine derivatives and benzylamines. nih.gov In the synthesis of N-(9-acridinyl) amino acid derivatives, sodium alkoxides like sodium methoxide (B1231860) or sodium ethoxide are employed. mdpi.com

Catalysts: Copper salts are famously used in the Ullmann reaction, a key step in a common synthetic route to the acridine core. nih.gov In this reaction, copper powder or a copper salt catalyzes the coupling of an aryl halide (e.g., 2-chlorobenzoic acid) with an amine to form an N-phenylanthranilic acid, which is a direct precursor to the acridone ring system. nih.gov

Reducing Agents: In synthetic pathways that involve reductive amination to form the C9-N bond, a mild reducing agent is required. Sodium cyanoborohydride (NaCNBH₃) is particularly effective for this transformation, especially when used in a weakly acidic medium to directly convert an aldehyde and an amine to the final secondary amine product. google.com

Other Reagents: Phosphorus oxychloride (POCl₃) is a standard reagent used to convert acridone intermediates into the more reactive 9-chloroacridine derivatives, which are then readily used in subsequent nucleophilic substitution reactions. nih.gov

Table 3: Key Catalysts and Reagents This table details the function and application of various catalysts and reagents in the synthesis of this compound and its analogs.

| Reagent/Catalyst | Function | Reaction Type | Source(s) |

| Copper (Cu) | Catalyst | Ullmann condensation | nih.gov |

| Potassium Carbonate (K₂CO₃) | Base | Nucleophilic substitution | nih.gov |

| Cesium Carbonate (Cs₂CO₃) | Base | Nucleophilic Aromatic Substitution (SNAr) | google.com |

| Sodium Cyanoborohydride (NaCNBH₃) | Reducing Agent | Reductive amination | google.com |

| Phosphorus Oxychloride (POCl₃) | Chlorinating Agent | Conversion of acridone to 9-chloroacridine | nih.gov |

| Sodium Methoxide | Base | Nucleophilic substitution | mdpi.com |

Temperature and Time Profile Management for Optimal Product Formation

The management of reaction temperature and duration is essential for maximizing yield and minimizing side product formation. The optimal conditions vary significantly depending on the specific synthetic method.

For instance, the reductive amination of 9-aminoacridine with an aldehyde can be carried out under mild conditions, running for just 2 hours at room temperature to achieve high yields. google.com In contrast, the synthesis of 9-benzylaminoacridine analogs via the reaction of 9-chloroacridine requires more forcing conditions, involving heating the mixture under reflux at 80°C overnight to ensure the reaction goes to completion. nih.gov Some SNAr reactions involving highly reactive organometallic reagents, such as organolithium or Grignard reagents, are performed at very low temperatures, such as -78°C, to control reactivity. researchgate.net These examples highlight the necessity of tailoring the temperature and time profile to the specific reagents and reaction pathway being employed.

Synthesis of Structural Analogs and Conjugates of this compound

The core structure of this compound has served as a versatile scaffold for the development of a wide array of structural analogs and conjugates. These modifications are strategically designed to enhance biological activity, improve solubility, or probe molecular interactions. Synthetic strategies are diverse, ranging from direct substitution on the acridine ring or the amino linkage to the conjugation of complex moieties like peptides and functional probes.

Preparation of N-Alkylated and N-Substituted Acridinylamino Derivatives

The synthesis of N-alkylated and N-substituted acridinylamino derivatives involves the introduction of various groups to the amino linkage or other positions on the acridine core. These modifications can significantly influence the compound's properties.

One common approach involves the condensation of a 9-chloroacridine derivative with a substituted aniline or a related amine. For instance, a series of 5-(9-acridinylamino)anisidines were synthesized by condensing methoxy-substituted 1,3-phenylenediamines with 9-chloroacridine derivatives. sigmaaldrich.com This method allows for the introduction of substituents on the phenylamino (B1219803) portion of the molecule. Similarly, N-substituted acridinediones have been prepared through a one-pot Hantzsch condensation involving an aromatic aldehyde, 5,5-dimethyl-1,3-cyclohexanedione, and a primary amine like aniline or 4-methylaniline in refluxing water, offering an environmentally friendly route. nih.govnih.gov

Alkylation of the nitrogen atom in the acylanilide structure is another key strategy. General methods for N-alkylation of acylanilides include reacting the parent anilide with alkylating agents such as dimethyl sulfate (B86663) or methyl p-toluenesulfonate. google.com For example, N-methyl-3,5-diacetamido-2,4,6-triiodobenzoic acid can be prepared by reacting the non-methylated precursor with dimethylsulfate. google.com Another method involves the reductive amination of an aminobenzoic acid derivative with an aldehyde, followed by reduction with a reagent like sodium borohydride (B1222165) (NaBH₄), to yield N-benzylated aminobenzoic acids. rsc.org

Furthermore, various substituted acridine derivatives have been synthesized by reacting 9-chloroacridine with different amines, leading to a wide range of N-substituted products. researchgate.net These synthetic routes provide access to a diverse library of compounds with modified steric and electronic properties.

| Starting Material | Reagents | Product Type | Reference |

| 9-Chloroacridine derivatives, Methoxy-substituted 1,3-phenylenediamines | Condensation | 5-(9-Acridinylamino)anisidines | sigmaaldrich.com |

| Aromatic aldehyde, 5,5-Dimethyl-1,3-cyclohexanedione, Aniline/4-methylaniline | Hantzsch condensation in water | N-Substituted Acridinediones | nih.govnih.gov |

| 3,5-Diacetamido-2,4,6-triiodobenzoic acid | Dimethylsulfate | N-Methyl-3,5-diacetamido-2,4,6-triiodobenzoic acid | google.com |

| 2-Aminobenzoic acid derivative, Benzaldehyde, NaBH₄ | Reductive Amination | N-Benzylaminobenzoic acids | rsc.org |

Incorporation of Amino Acid Residues and Peptidic Moieties

Coupling amino acids and peptides to the acridine scaffold is a widely explored strategy to improve solubility, enhance cellular uptake, and target specific biological sites. google.comnih.gov These conjugates can be directed to cancer cells by attaching targeting peptides. google.com

A common synthetic method involves a two-step, one-pot procedure starting from 9-chloroacridine. nih.gov In the first step, 9-chloroacridine is reacted with a sodium alkoxide in the corresponding alcohol. Subsequently, an amino acid is added to the reaction mixture, which is then refluxed to yield the desired 9-acridinyl amino acid derivative. nih.gov This approach has been used to synthesize a series of compounds with varying amino acid side chains. nih.govmdpi.com For example, reacting 9-chloroacridine with sodium methoxide and then with amino acids like L-phenylalanine or 8-aminooctanoic acid yields the corresponding N-(9-acridinyl) amino acid derivatives. mdpi.com

Solid-phase peptide synthesis (SPPS) offers a powerful method for constructing more complex peptidic conjugates. google.comnih.gov This technique allows for the sequential addition of amino acids to a resin-bound growing peptide chain. For instance, 6-(9-acridinylamino)hexanoic acid can be prepared and used as a building block in SPPS to incorporate the acridine moiety into a peptide sequence. nih.gov Similarly, 9-aminoacridine can be conjugated to peptide residues containing natural or non-natural amino acids, potentially improving drug delivery or solubility. google.com For example, a 9-anilinoacridine-amino acid conjugate with a CONH₂ group has been synthesized, as well as derivatives linked to arginine. google.com

The choice of amino acid can be tailored for specific purposes; hydrophilic amino acids like lysine (B10760008) or arginine can improve water solubility, while others may enhance cellular delivery. google.com

| Acridine Precursor | Conjugated Moiety | Synthetic Method | Example Product | Reference |

| 9-Chloroacridine | Amino Acids | Two-step, one-pot synthesis with sodium alkoxide | (S)-2-(acridin-9-ylamino)-3-phenylpropanoic acid | nih.govmdpi.com |

| 9-Aminoacridine | Amino Acid Derivatives (e.g., Serine) | "One-pot" synthetic approaches | 2-(4-(acridin-9-ylamino)-3-nitrobenzamido)-3-hydroxypropanoic acid | google.com |

| 6-(9-Acridinylamino)hexanoic acid | Peptides | Solid-Phase Peptide Synthesis (SPPS) | 9-Acridinylpeptides | nih.gov |

| 9-Aminoacridine | Peptide Residues | Solid-Phase Peptide Synthesis (SPPS) | 4-(acridin-9-ylamino)-N-(l-amino-5-guanidino-l-oxopentan-2-yl)-3-nitrobenzamide | google.com |

Design and Synthesis of Photoaffinity Labels and Fluorescent Probes

To investigate the molecular targets and mechanisms of action of acridine-based compounds, photoaffinity labels and fluorescent probes have been designed and synthesized. These tools are invaluable for identifying protein-drug interactions under native conditions. researchgate.net

Photoaffinity labels are designed with a photoreactive group that, upon UV irradiation, forms a covalent bond with nearby molecules, thus identifying binding partners. nih.gov A common photoreactive group is the diazirine moiety, which is small and can be activated with long-wavelength UV light, minimizing cellular damage. nih.gov The design of these probes often involves incorporating a photoreactive group, such as an azido (B1232118) group, onto the core structure. For example, benzamide-based probes have been developed with a 3-azido-5-azidomethylene moiety, where one azide (B81097) serves as the photoreactive group and the other allows for attachment of a reporter tag via cycloaddition. nih.gov While not specific to acridine, this design principle can be adapted. The synthesis involves convergent routes where the core ligand, the photoreactive group, and a linker for a reporter tag are assembled in a few steps. nih.gov

Fluorescent probes incorporate a fluorophore to allow for visualization and tracking within biological systems. Acridine itself is a fluorescent entity, but its properties can be modulated by substitution. jocpr.com The synthesis of novel fluorescent probes often involves coupling a fluorophore to the molecule of interest. For example, near-infrared fluorescent 9-phenylethynylpyronin analogues have been synthesized for bioimaging. researchgate.net Other strategies involve creating sulfhydryl-reactive fluorescent probes containing an anthraniloyl group linked to a bromoacetyl moiety, which can then be conjugated to target proteins. nih.gov The synthesis of fluorescent probes based on 4-N,N-dimethylamino benzoic acid involves creating adducts with other molecules to form systems that exhibit intramolecular charge transfer (TICT), leading to large Stokes shifts beneficial for imaging. nih.gov These general strategies can be applied to the this compound scaffold to create specific fluorescent probes.

| Probe Type | Key Feature | Synthetic Strategy | Example Feature | Reference |

| Photoaffinity Label | Photoreactive group (e.g., diazirine, azide) | Convergent synthesis to attach photoreactive group and reporter tag linker. | Decoration of a ligand with a 3-azido-5-azidomethylene moiety. | nih.gov |

| Fluorescent Probe | Fluorophore | Coupling of a fluorescent dye to the core molecule or modification of the intrinsic fluorescence. | Synthesis of adducts of 4-N,N-dimethylamino benzoic acid with sterically hindered amines. | nih.gov |

| Fluorescent Probe | Sulfhydryl-reactive group | Linking a fluorophore (e.g., anthraniloyl group) to a reactive moiety (e.g., bromoacetyl). | Synthesis of 2-aminobenzoic acid, 2-(bromoacetyl)hydrazide (Br-ANT). | nih.gov |

| Fluorescent Probe | Near-Infrared (NIR) Emission | Lewis acid-mediated condensation and cyclization to form extended π-systems. | Synthesis of 9-phenylethynylpyronin analogues. | researchgate.net |

Development of Bis-Acridino Derivatives

Bis-acridine derivatives, which contain two acridine units linked together, represent another important class of structural analogs. These dimeric structures are often designed to interact with DNA by bis-intercalation, where both acridine moieties insert between the base pairs of the DNA double helix. This mode of binding can lead to enhanced affinity and potent biological activity.

The synthesis of these dimers typically involves connecting two acridine monomers through a flexible or rigid linker chain. The nature of the linker—its length, flexibility, and chemical composition—is a critical design element that influences the DNA binding affinity and sequence selectivity of the resulting bis-acridine.

Synthetic strategies often involve reacting a 9-chloroacridine precursor with a diamine linker. For example, N-substituted triamine linked acridine dimers have been synthesized and evaluated for their cytotoxic activity. researchgate.net Another approach mentioned in the literature is the synthesis of bis-acridine derivatives that may contain amino acid residues, potentially combining the features of dimerization with improved solubility or targeting. nih.gov The general concept involves a "one-pot" synthesis where precursors are reacted to form the linked structure. google.com The development of these molecules is aimed at creating compounds with enhanced DNA-damaging properties or other improved biological functions compared to their monomeric counterparts.

Molecular Design and Structure Activity Relationship Sar Investigations

Conformational Analysis and Molecular Geometry of Acridinylamino Benzoic Acids

Studies on structurally related N-phenylanthranilic acids and their derivatives provide insights into the likely conformation of these molecules. For instance, in the crystal structure of 2-(2-nitroanilino)benzoic acid, the two aromatic rings are not coplanar, exhibiting a significant dihedral angle of 50.6(1)°. google.comnih.gov This twist is a common feature in such diarylamine systems, arising from steric hindrance between the ortho-substituents on the two rings. In the case of 2-(9-acridinylamino)benzoic acid, the bulky tricyclic acridine (B1665455) system would impose significant steric constraints, leading to a non-planar conformation.

Impact of Substituents on Molecular Planarity and Electronic Distribution

The introduction of substituents onto either the acridine or the benzoic acid ring can profoundly influence the molecule's conformation and electronic properties. Steric bulk is a major factor affecting planarity. For example, in a series of acridine-4-carboxamide analogues, it was found that larger substituents at any position on the acridine ring led to a decrease in biological potency, likely by reducing the affinity for DNA binding. nih.gov This suggests that while a certain degree of non-planarity is inherent to the scaffold, excessive twisting caused by bulky groups can be detrimental to activity.

Structural Modulations Influencing Biological Recognition and Interaction

The biological activity of this compound derivatives is highly sensitive to structural modifications. Structure-activity relationship (SAR) studies have explored the impact of various substitutions to optimize their therapeutic potential.

Role of Benzoic Acid Moiety and its Substituents

The benzoic acid portion of the molecule plays a pivotal role in its biological activity. The carboxylic acid group is a key functional group that can participate in hydrogen bonding and ionic interactions, which are often crucial for anchoring the molecule within the binding site of a target protein or for its solubility and pharmacokinetic properties.

SAR studies on related compound series have highlighted the importance of this moiety. For instance, in a series of 2,5-substituted benzoic acid dual inhibitors of Mcl-1 and Bfl-1, the carboxyl group was found to be essential for forming a conserved hydrogen bond with an arginine residue in the protein binding pocket. nih.gov The position of the carboxylic acid is also critical. In some series of N-phenyl-aminobenzoates, a meta-carboxylic acid group relative to the amine linker conferred greater selectivity for certain enzyme isoforms.

Substituents on the benzoic acid ring can further modulate activity. The introduction of electron-withdrawing groups can increase the acidity of the carboxylic acid, potentially strengthening ionic interactions. Conversely, electron-donating groups can decrease acidity. The nature and position of these substituents can fine-tune the binding affinity and selectivity of the compound.

| Compound Series | Key Finding on Benzoic Acid Moiety | Reference |

| 2,5-Substituted Benzoic Acids | Carboxyl group forms a crucial hydrogen bond with Arg263 in Mcl-1. | nih.gov |

| N-Phenyl-aminobenzoates | A meta-carboxylic acid conferred pronounced selectivity for AKR1C3. | |

| Local Anesthetic Benzoic Acid Esters | Electron-donating groups (alkoxy, amino) on the aryl ring enhance activity. | youtube.com |

Significance of Acridine Ring Substitution Patterns (e.g., C2, C9 positions)

The C9 position is particularly important as it is the point of attachment for the aminobenzoic acid side chain. Modifications at this position, such as altering the linker, have been explored. Replacing the amino group with an amide in acridine-4-carboxamides has yielded potent anticancer agents. nih.govacs.org This suggests that the nature of the linker at C9 is a critical determinant of biological activity.

Substitutions on the acridine ring itself, such as at the C2 position , also play a crucial role. In studies of quinacrine (B1676205) analogues, the substitution pattern on the acridine ring, including the presence of methoxy (B1213986) groups at C2 and chloro groups at C6, was found to greatly influence antiprion activity. researchgate.net The electronic nature and steric bulk of these substituents can affect the DNA binding affinity and the interaction with specific enzymes like topoisomerases. nih.gov

| Substituent Position | Observation | Compound Series | Reference |

| C9 | Nature of the linker is critical for activity. | Acridine-4-carboxamides | nih.govacs.org |

| C2 and C6 | Substitution pattern (e.g., 2-methoxy, 6-chloro) greatly influences antiprion activity. | Quinacrine analogues | researchgate.net |

| C5 | Small substituents (e.g., Me, Cl) were superior for anticancer potency. | bis(acridine-4-carboxamides) | nih.gov |

| Any position | Larger substituents caused a decrease in potency. | bis(acridine-4-carboxamides) | nih.gov |

Influence of Linker Chemistry on Molecular Performance

While extensive research on modifying this specific single-atom linker is not widely reported, studies on related acridine derivatives provide valuable insights. For example, the synthesis of 9-acridinyl amino acid derivatives, where an amino acid is linked to the acridine C9 position, has been shown to produce compounds with significant anticancer activity. nih.gov The nature of the amino acid, and thus the linker, influences the compound's ability to inhibit topoisomerase II and intercalate into DNA. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches for this compound

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR investigations have been instrumental in elucidating the key structural features that govern their therapeutic effects, particularly in the realm of anticancer and antimicrobial activities. These studies employ a range of molecular descriptors to quantify physicochemical properties and relate them to biological endpoints through statistical models.

While specific QSAR models exclusively developed for this compound are not extensively detailed in publicly available literature, broader QSAR analyses of related acridine and N-phenylanthranilic acid derivatives provide significant insights. These studies highlight the importance of electronic, steric, and hydrophobic properties in modulating the activity of this class of compounds.

In a similar vein, QSAR studies on benzoylaminobenzoic acid derivatives, which share a structural resemblance to the benzoic acid portion of the target molecule, have been conducted to understand their inhibitory activity against bacterial enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH). nih.gov These analyses have revealed that an increase in hydrophobicity, molar refractivity, and aromaticity enhances inhibitory activity. nih.gov Conversely, the presence of heteroatoms such as nitrogen, oxygen, or sulfur at certain positions can diminish activity. nih.gov These insights underscore the influential role of hydrophobicity and electronic properties in the interaction of these molecules with their biological targets.

Table 1: Hypothetical Physicochemical Descriptors and Biological Activity of this compound Analogs

This interactive table illustrates a hypothetical set of analogs of this compound, showcasing how variations in substituents (R1, R2, R3) on the acridine and benzoic acid rings could influence key physicochemical descriptors and, consequently, their biological activity (e.g., IC50).

| Compound | R1 | R2 | R3 | LogP | Molar Refractivity (MR) | Electronic Energy (EE) | Predicted IC50 (µM) |

| 1 | H | H | H | 4.5 | 95.0 | -0.25 | 5.2 |

| 2 | Cl | H | H | 5.2 | 100.1 | -0.27 | 3.1 |

| 3 | OCH3 | H | H | 4.3 | 97.8 | -0.23 | 6.5 |

| 4 | H | NO2 | H | 4.4 | 98.5 | -0.30 | 2.5 |

| 5 | H | H | OH | 4.2 | 96.2 | -0.26 | 4.8 |

| 6 | Br | H | CH3 | 5.6 | 105.3 | -0.28 | 2.9 |

| 7 | F | CF3 | H | 5.8 | 101.4 | -0.32 | 1.8 |

Table 2: Contribution of Key Descriptors in a Conceptual QSAR Model

This table outlines the potential contribution of various molecular descriptors in a hypothetical QSAR model for the biological activity of this compound derivatives. The correlation (positive or negative) indicates the direction of the relationship between the descriptor and the activity.

| Descriptor | Descriptor Class | Correlation | Rationale for Influence on Activity |

| LogP | Hydrophobic | Positive | Enhanced membrane permeability and interaction with hydrophobic pockets in the target protein. |

| Molar Refractivity (MR) | Steric | Positive | Indicates the volume of the molecule, suggesting that larger, more polarizable molecules may have better binding affinity. |

| Dipole Moment | Electronic | Negative | A lower dipole moment might be favorable for passing through nonpolar biological membranes. |

| HOMO Energy | Electronic | Positive | Higher HOMO energy can indicate greater electron-donating ability, potentially enhancing interactions with electron-accepting sites on the target. |

| LUMO Energy | Electronic | Negative | Lower LUMO energy suggests a better electron-accepting capability, which might be crucial for certain binding interactions. |

| Topological Polar Surface Area (TPSA) | Topological | Negative | Lower TPSA is often correlated with better cell penetration. |

These tables serve to illustrate the principles of QSAR as they would apply to this compound, based on findings from structurally related compounds. A dedicated QSAR study on a series of this compound analogs would be necessary to generate precise models and data tables for this specific chemical scaffold. Such research would be invaluable for the rational design of new derivatives with improved therapeutic profiles.

Mechanistic Studies of 2 9 Acridinylamino Benzoic Acid and Its Derivatives at the Molecular and Cellular Level

DNA Interaction Mechanisms

The planar aromatic structure of the acridine (B1665455) ring is a key determinant of the interaction of 2-(9-Acridinylamino)benzoic acid and its analogs with DNA. This interaction is a critical first step in their mechanism of action and has been studied through various biophysical and biochemical techniques.

DNA Intercalation Studies and Binding Characteristics

Derivatives of 9-aminoacridine (B1665356) are well-established DNA intercalating agents. nih.gov This mode of binding involves the insertion of the planar acridine chromophore between the base pairs of the DNA double helix. This intercalation is a primary mechanism of action for many anticancer drugs. nih.gov The stability of the resulting drug-DNA complex is influenced by the substituents on the acridine ring system.

The binding process is often complex, potentially involving more than one mechanism. At lower concentrations, intercalation is the predominant mode of interaction, while at higher concentrations, stacking interactions may occur, leading to the formation of oriented sheets of the aromatic ring systems. nih.gov

Table 1: DNA Binding Characteristics of Acridine Derivatives

| Compound Class | Method | Binding Constant (Kb) | Reference |

| 2,9-Disubstituted Acridines | Spectroscopic | 0.5-10.4 × 10⁴ M⁻¹ | nih.gov |

Note: Data presented is for a class of related compounds, as specific data for this compound was not found in the reviewed literature.

Investigation of DNA Topology Modulation

The intercalation of this compound and its derivatives into the DNA helix inevitably leads to changes in DNA topology. This includes the unwinding of the DNA duplex at the site of intercalation. The extent of this unwinding can be quantified by the unwinding angle, which is a measure of the degree to which the DNA helix is locally untwisted.

While specific DNA unwinding angles for this compound are not detailed in the available literature, studies on other 9-aminoacridine derivatives have demonstrated their ability to modulate DNA topology. This modulation is a direct consequence of the space created by the intercalated molecule, which forces the adjacent base pairs to move apart and untwist. This alteration in DNA structure can have significant biological consequences, as it can interfere with processes such as DNA replication and transcription, which rely on the precise three-dimensional structure of the DNA molecule.

Enzyme Inhibition and Modulation

Beyond direct DNA interaction, this compound and its analogs exert their effects by inhibiting or modulating the activity of crucial cellular enzymes, particularly those involved in maintaining DNA topology and cellular homeostasis.

Inhibition of DNA Topoisomerase Enzymes (e.g., Topoisomerase II)

A primary target for many acridine-based anticancer agents is the nuclear enzyme DNA topoisomerase II. nih.govnih.gov This enzyme plays a critical role in managing the topological state of DNA during replication, transcription, and chromosome segregation. nih.gov 9-Anilinoacridine derivatives, a class to which this compound belongs, are known to act as topoisomerase II inhibitors. nih.govnih.gov

These compounds can function as "topoisomerase poisons," stabilizing the transient covalent complex formed between topoisomerase II and DNA. nih.gov This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of protein-linked DNA double-strand breaks and ultimately triggering apoptotic cell death. nih.gov The inhibitory potency of these compounds against topoisomerase II is a key determinant of their cytotoxic activity. For example, novel 9-benzylaminoacridine derivatives have been shown to inhibit topoisomerase II, and their anticancer activity has been evaluated in various cancer cell lines. nih.govnih.gov Some acridine-triazole derivatives have shown potent topoisomerase IIB inhibitory activity with IC50 values in the sub-micromolar range, comparable to the well-known topoisomerase II inhibitor doxorubicin. nih.gov

Table 2: Topoisomerase II Inhibitory Activity of Acridine Derivatives

| Compound Class | Enzyme | IC50 | Reference |

| Acridine-Triazole Derivatives | Topoisomerase IIB | 0.52 µM - 2.56 µM | nih.gov |

| 9-Benzylaminoacridine Derivatives | Topoisomerase II | Micromolar to Sub-micromolar | nih.gov |

Note: Data presented is for classes of related compounds, as specific data for this compound was not found in the reviewed literature.

Interaction with Lysosomotropic Agents and Cysteine Protease Inhibitors

The chemical properties of acridine derivatives suggest they may possess lysosomotropic characteristics. Lysosomotropic agents are weak bases that can accumulate in the acidic environment of lysosomes. nih.gov This accumulation can lead to an increase in lysosomal pH and the inhibition of lysosomal enzymes. While direct studies on the lysosomotropic activity of this compound are not available, the basic nitrogen atom in the acridine ring suggests a potential for such behavior.

Furthermore, the potential interaction with cysteine protease inhibitors is an area of interest. Cysteine proteases are a class of enzymes that play crucial roles in various physiological and pathological processes.

Putative Binding to Cathepsins B and L

Cathepsins B and L are lysosomal cysteine proteases that are often overexpressed in various cancers and are implicated in tumor invasion and metastasis. nih.govfrontiersin.org Therefore, the inhibition of these enzymes is a potential therapeutic strategy. While there is no direct evidence in the reviewed literature for the binding of this compound to cathepsins B and L, the general principle of targeting these proteases with small molecules is well-established. nih.govnih.govqscience.com The development of selective inhibitors for these enzymes is an active area of research. nih.govnih.gov Given the diverse biological activities of acridine derivatives, investigating their potential to inhibit cathepsins B and L could be a fruitful avenue for future research.

Cell Cycle Perturbation and Apoptosis Induction Pathways

Analysis of Cell Cycle Arrest Mechanisms (e.g., G2/M, S phase)

Derivatives of this compound have demonstrated the ability to interfere with the normal progression of the cell cycle, a critical process for cell growth and proliferation. Studies on peptidic derivatives of the related compound amsacrine (B1665488), such as 4-(9-acridinylamino)-N-(lysylglycyl)aniline (ALGA), have shown a distinct pattern of cell cycle disruption. Treatment with ALGA leads to an accumulation of cells in the S phase, followed by a subsequent arrest in the G2 phase of the cell cycle. nih.gov This pattern of S phase accumulation and G2 arrest is a characteristic feature of DNA intercalating agents. nih.gov

Furthermore, a carbamate (B1207046) analogue of amsacrine, methyl-N-[4-(9-acridinylamino)-2-methoxyphenyl]carbamate hydrochloride (m-AMCA), has also been shown to induce cell cycle changes. Similar to amsacrine, m-AMCA causes a slowing of cell progression through the S-phase and a definitive arrest in the G2-phase. nih.gov Notably, the effect of m-AMCA on cell cycle arrest was found to be more pronounced than that of amsacrine. nih.gov Some derivatives have also been observed to induce a G1-phase cell cycle arrest. nih.gov The capacity of these acridine derivatives to halt cell cycle progression at various checkpoints, particularly G2/M, is a key aspect of their biological activity. researchgate.net

Table 1: Cell Cycle Arrest Induced by Derivatives of this compound

| Compound/Derivative | Cell Cycle Phase of Arrest | Observed Effects |

|---|---|---|

| 4-(9-Acridinylamino)-N-(lysylglycyl)aniline (ALGA) | S phase and G2 phase | Accumulation of cells in S phase followed by G2 arrest. nih.gov |

| Methyl-N-[4-(9-acridinylamino)-2-methoxyphenyl]carbamate hydrochloride (m-AMCA) | S phase and G2 phase | Slowing of progress through S-phase and arrest in G2-phase. nih.gov |

Molecular Pathways Leading to Programmed Cell Death

The induction of apoptosis is a crucial mechanism for the elimination of damaged or unwanted cells. Research has shown that derivatives of this compound can trigger this process through the activation of specific molecular pathways. The intrinsic pathway of apoptosis, which is often initiated by cellular stress, involves the activation of a cascade of enzymes called caspases.

A study on 3-m-bromoacetylamino benzoic acid ethyl ester, a benzoic acid derivative, revealed its ability to induce apoptosis by specifically activating the apical caspase-9. nih.gov The activation of caspase-9 is a critical step in the intrinsic apoptotic pathway, leading to the subsequent activation of effector caspases such as caspase-3 and caspase-6. nih.govnih.govoncotarget.com In cells treated with this derivative, a marked increase in the activity of caspase-3 and caspase-6 was observed, which in turn led to the cleavage of key cellular components like DNA fragmentation factor (DFF) and poly(ADP-ribose) polymerase (PARP), hallmarks of apoptosis. nih.gov

Interestingly, the apoptotic process induced by this particular derivative was not dependent on the activation of caspase-8, a key initiator of the extrinsic apoptotic pathway. nih.gov This suggests a specific mechanism of action that converges on the mitochondria-dependent intrinsic pathway. The central role of caspase-9 in initiating apoptosis in response to various stimuli, including chemotherapeutic agents, underscores the significance of its activation by these compounds. oncotarget.com

Table 2: Apoptosis Induction by a Benzoic Acid Derivative

| Compound | Apoptotic Pathway | Key Molecular Events |

|---|

Signaling Pathway Modulation

Induction of p53 Function

The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Studies on derivatives of this compound have demonstrated their ability to modulate p53 function. For instance, the amsacrine analogue, methyl-N-[4-(9-acridinylamino)-2-methoxyphenyl]carbamate hydrochloride (m-AMCA), has been shown to induce the expression of p53 protein in proliferating human H460 cells. nih.gov This induction of p53 was also associated with an increase in p21WAF1, a key downstream target of p53 that mediates cell cycle arrest. nih.gov The ability of these compounds to activate the p53 pathway is a significant aspect of their potential antitumor activity. nih.gov

Suppression of NF-κB Activity

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in various inflammatory diseases and cancers. Certain benzoic acid derivatives have been shown to suppress NF-κB activity. A study on a nitroalkene benzoic acid derivative, (E)-4-(2-nitrovinyl) benzoic acid (BANA), demonstrated its ability to significantly inhibit NF-κB activation. nih.govnih.gov This inhibition of NF-κB was observed in microglial cell cultures and was associated with a reduction in the expression of NF-κB-dependent inflammatory mediators. nih.gov While this study was on a derivative, it points to the potential of the benzoic acid scaffold to interfere with this important signaling pathway. Other studies on different benzoic acid derivatives have also reported the suppression of NF-κB activation. nih.gov

Investigation of Antimicrobial and Antiparasitic Mechanisms

Beyond their effects on mammalian cells, derivatives of this compound and related compounds have been investigated for their antimicrobial and antiparasitic properties.

The antimicrobial activity of various benzoic acid derivatives has been documented against a range of bacteria. For example, studies on different substituted benzoic acids have determined their minimum inhibitory concentrations (MIC) against Escherichia coli, demonstrating that the position and nature of the substituent on the benzoic acid ring influence the antibacterial effect. nih.gov

In the realm of antiparasitic research, benzamidobenzoic acids, which share structural similarities with the target compound, have been identified as inhibitors of hexokinase 1 in kinetoplastid parasites like Trypanosoma brucei and Leishmania species. nih.gov This enzyme is crucial for the glycolysis pathway in these parasites, and its inhibition represents a promising strategy for developing new antiparasitic agents. A benzamidobenzoic acid derivative, compound 4f in one study, showed improved potency against T. brucei hexokinase 1 and efficacy against whole T. brucei parasites. nih.gov

Table 3: Antiparasitic Activity of a Benzamidobenzoic Acid Derivative

| Compound | Target Organism | Target Enzyme | IC50 / LD50 |

|---|---|---|---|

| Compound 4f (a benzamidobenzoic acid derivative) | Trypanosoma brucei | Hexokinase 1 (TbHK1) | IC50 = 0.28 µM |

Inhibition of DNA Transcription in Parasites

The acridine scaffold, a core component of this compound, is known for its ability to intercalate into DNA. This interaction is a key mechanism behind the antiparasitic activity observed in related compounds. By inserting itself between the base pairs of the DNA helix, the acridine moiety can physically obstruct the movement of RNA polymerase along the DNA template, thereby inhibiting the process of transcription. This disruption of transcription is a critical blow to the parasite, as it halts the synthesis of essential proteins required for its survival, growth, and replication. The antiparasitic effects of acridine derivatives against parasites like Plasmodium sp., the causative agent of malaria, are often attributed to this mechanism. mdpi.com

Interference with Parasite DNA Topoisomerase II

Beyond simple intercalation, acridine derivatives can also act as topoisomerase II poisons. nih.gov Topoisomerases are vital enzymes that manage the topological states of DNA, such as supercoiling, which occurs during replication and transcription. nih.gov These enzymes work by creating transient double-strand breaks in the DNA, allowing another segment of DNA to pass through, and then resealing the break. nih.gov Acridine-based compounds, like the structurally related amsacrine, interfere with this process by stabilizing the "cleavable complex," which is the intermediate state where the enzyme is covalently bound to the broken DNA strands. nih.gov By preventing the re-ligation of the DNA, these compounds lead to an accumulation of permanent DNA strand breaks, triggering cellular stress responses and ultimately leading to programmed cell death. This poisoning of topoisomerase II is a well-established mechanism for a variety of anticancer and antiparasitic agents. nih.gov

Modulation of Quorum Sensing in Bacterial Biofilm Formation

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate group behaviors, such as biofilm formation and the production of virulence factors. nih.gov This process relies on the production and detection of small signaling molecules called autoinducers. nih.gov Disrupting QS, a strategy known as quorum quenching, is a promising approach to combat bacterial infections without exerting selective pressure that leads to antibiotic resistance. nih.gov While direct studies on this compound are limited in this area, the general principle involves inhibitors that can block the synthesis of autoinducers, degrade the signaling molecules, or block the signal receptors. nih.gov By interfering with this communication pathway, such compounds can prevent bacteria from forming resilient biofilms, which are known to be highly resistant to conventional antibiotics and host immune responses. nih.govnih.gov This makes quorum sensing inhibitors a topic of significant interest for developing new anti-infective therapies. nih.gov

Anti-Toxoplasma gondii Activity via Novel Mechanisms

Toxoplasma gondii is a widespread protozoan parasite that can cause severe illness, particularly in immunocompromised individuals. mdpi.comnih.gov Research into N-(9-acridinyl) amino acid derivatives has revealed their potential as anti-T. gondii agents. mdpi.com One study that synthesized and evaluated a series of these derivatives found that their activity was influenced by factors such as esterification, the presence of aromatic substituents, and the length of the amino acid side chain. mdpi.com

The anti-Toxoplasma activity of these compounds is multifaceted. While DNA intercalation and topoisomerase inhibition are likely contributing factors due to the acridine core, other novel mechanisms may also be at play. For instance, some antiparasitic agents disrupt the parasite's mitochondrial function, leading to a drop in adenosine (B11128) triphosphate (ATP) production and an increase in reactive oxygen species (ROS), which causes oxidative stress. frontiersin.org Other compounds have been shown to specifically inhibit the intracellular replication of the parasite or disrupt its cell cycle. nih.gov A study on various N-(9-acridinyl) amino acid derivatives showed a range of anti-T. gondii activity, with some derivatives demonstrating a reduction in viable tachyzoites comparable to standard treatments. mdpi.com

Table 1: In Vitro Anti-Toxoplasma gondii Activity of selected N-(9-Acridinyl) Amino Acid Derivatives

| Compound/Derivative | CC50 on Vero cells (µM) | Anti-T. gondii Activity (% reduction of tachyzoites) |

|---|---|---|

| Derivative Series | 41.72 to 154.10 | 0 to 33.3% |

Data sourced from a study on N-(9-acrydinil) amino acid derivatives, showing a range of cytotoxicities and activities. mdpi.com

Modulation of Proteostasis Network Modules

Proteostasis, or protein homeostasis, is the process by which cells maintain the integrity and function of their proteome. This is achieved through a complex network of pathways that regulate protein synthesis, folding, and degradation. Two of the major protein degradation systems are the Ubiquitin-Proteasome Pathway (UPP) and the Autophagy-Lysosome Pathway (ALP). mdpi.com Dysregulation of these pathways is implicated in numerous diseases, including neurodegenerative disorders and cancer. mdpi.com

Activation of Ubiquitin-Proteasome Pathway (UPP)

The UPP is the primary mechanism for degrading short-lived, misfolded, or damaged proteins in the cytosol and nucleus. mdpi.com Proteins are targeted for degradation by being tagged with a chain of ubiquitin molecules, a process carried out by a cascade of three enzymes: E1 (activating), E2 (conjugating), and E3 (ligating). nih.gov This ubiquitin tag directs the protein to the 26S proteasome, a large protein complex that unfolds and degrades the tagged protein into small peptides. mdpi.com The activation of the UPP can be a therapeutic strategy to clear toxic protein aggregates that characterize certain diseases. nih.gov While direct evidence for this compound is still emerging, the principle involves enhancing the activity of the proteasome or the ubiquitination machinery to promote the clearance of pathological proteins. mdpi.comnih.gov

Stimulation of Autophagy-Lysosome Pathway (ALP)

The Autophagy-Lysosome Pathway is responsible for the degradation of long-lived proteins, protein aggregates, and entire organelles. nih.gov The process, known as macroautophagy, involves the engulfment of cytoplasmic components into a double-membraned vesicle called an autophagosome. nih.gov The autophagosome then fuses with a lysosome, and the contents are degraded by lysosomal hydrolases. nih.gov Small molecule modulators can stimulate this pathway, enhancing the clearance of cellular debris. nih.gov Some compounds achieve this by inhibiting the mTOR pathway, a central regulator of cell growth and autophagy. However, other modulators can activate autophagy through mTOR-independent mechanisms. nih.gov For example, a study on compounds with a similar structural backbone to this compound found that they induced autophagic flux without affecting the mTOR signaling pathway, suggesting a novel mechanism of action that involves targeting proteins like lamin A/C and LAMP1. nih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Amsacrine |

| 9-aminoacridine |

| Ethidium bromide |

| Etoposide |

| Chloroquine |

| Rapamycin |

| Sulfadiazine |

| Pyrimethamine |

| Adenosine triphosphate |

| Ubiquitin |

| Lamin A/C |

Advanced Spectroscopic and Computational Characterization Techniques

Structural Elucidation via Spectroscopic Methods

The definitive structure and connectivity of 2-(9-Acridinylamino)benzoic acid are established through a combination of powerful spectroscopic techniques. Each method provides unique insights into the molecular framework, from the proton and carbon environments to vibrational modes and exact mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, APT NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution.

¹H NMR: The ¹H NMR spectrum of this compound would be complex, showing distinct signals for the protons on the acridine (B1665455) and benzoic acid rings. The aromatic region (typically 7.0-9.0 ppm) would feature a series of doublets and triplets corresponding to the eight protons of the acridine system and the four protons of the anthranilic acid moiety. The amine (N-H) proton would likely appear as a broad singlet, and its chemical shift would be sensitive to solvent and concentration. The carboxylic acid (COOH) proton would also be a broad singlet, typically found far downfield (>10 ppm).

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, one would expect to see signals for the 13 carbons of the acridine ring, the 7 carbons of the benzoic acid portion (including the carboxyl carbon), resulting in up to 20 distinct signals depending on molecular symmetry. The carboxyl carbon (C=O) would resonate in the 165-175 ppm region. The carbon atom at position 9 of the acridine ring, bonded to the amino group, would show a characteristic chemical shift.

APT NMR & 2D NMR: Attached Proton Test (APT) experiments would be used to differentiate between carbon types (C, CH, CH₂, CH₃). In this case, it would distinguish the quaternary carbons (like C-9 of the acridine and the carboxyl-bearing carbon) from the protonated CH carbons of the aromatic rings. Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to definitively assign which proton is attached to which carbon and to trace the connectivity of protons within the individual ring systems, confirming the substitution pattern.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, characteristic of the O-H stretching vibration of the carboxylic acid group, which is typically broadened due to hydrogen bonding.

N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amine linking the two main moieties.

C=O Stretch: A strong, sharp absorption band between 1680-1720 cm⁻¹ is the hallmark of the carbonyl (C=O) group in the carboxylic acid.

C=C and C=N Stretches: Multiple sharp peaks in the 1450-1650 cm⁻¹ region would be attributed to the C=C stretching vibrations within the aromatic rings and the C=N vibrations of the acridine system.

C-N and C-O Stretches: Absorptions corresponding to C-N and C-O stretching vibrations would be found in the fingerprint region (1000-1300 cm⁻¹).

A representative table of expected IR absorptions is provided below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad, Strong |

| N-H Stretch (Secondary Amine) | 3300 - 3400 | Sharp, Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Sharp, Weak-Medium |

| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Strong, Sharp |

| Aromatic C=C/C=N Stretches | 1450 - 1650 | Multiple Sharp, Medium-Strong |

| C-O Stretch | 1210 - 1320 | Strong |

| C-N Stretch | 1200 - 1350 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum is characteristic of the conjugated π-system. The 9-aminoacridine (B1665356) chromophore is known to exhibit strong absorption in the UV and visible regions.

The UV-Vis spectrum of this compound is expected to show multiple absorption bands. Intense bands in the UV region (200-300 nm) would correspond to π-π* transitions within the benzoic acid and acridine ring systems. A characteristic, less intense, and broad absorption band at longer wavelengths (typically in the 350-450 nm range) is expected, which is responsible for the yellow color of many 9-aminoacridine derivatives.

Solvatochromism , the change in the color of a substance when dissolved in different solvents, is a key phenomenon for understanding solute-solvent interactions. Studies on structurally similar compounds, like the antitumor drug amsacrine (B1665488) (m-AMSA), show that the position of the long-wavelength absorption band is sensitive to solvent polarity. sci-hub.se It is expected that in polar protic solvents (like ethanol (B145695) or water), specific interactions such as hydrogen bonding would lead to significant shifts in the absorption maxima (λmax) compared to aprotic solvents (like acetonitrile or dioxane). This behavior indicates changes in the energy difference between the ground and excited states due to differential solvation. sci-hub.se

Mass Spectrometry (MS, GC/MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. Due to the low volatility of this compound, techniques like Electrospray Ionization (ESI) would be more suitable than Gas Chromatography/Mass Spectrometry (GC/MS).

The ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The exact mass measurement from high-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula, C₂₀H₁₄N₂O₂.

Analysis of the fragmentation pattern in MS/MS experiments would likely reveal characteristic losses:

Loss of H₂O (water) from the carboxylic acid group.

Loss of COOH or CO₂.

Cleavage of the C-N bond linking the acridine and benzoic acid moieties, resulting in fragments corresponding to the acridinyl amine and benzoic acid ions.

X-ray Diffraction Analysis for Crystal Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Fluorescence Spectroscopy and Time-Resolved Fluorescence

The acridine moiety is a well-known fluorophore, and thus this compound is expected to be fluorescent. Fluorescence spectroscopy measures the light emitted from a substance after it has absorbed light.

Fluorescence Spectra: An emission spectrum would show the intensity of emitted light as a function of wavelength. For acridine derivatives, excitation in the 380-420 nm range typically results in emission in the blue-green region of the visible spectrum (430-500 nm). The exact positions of the excitation and emission maxima, as well as the Stokes shift (the difference between the maxima), would be sensitive to the solvent environment.

Time-Resolved Fluorescence: This technique measures the decay of fluorescence intensity over time after excitation by a short pulse of light. The resulting fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. This parameter is sensitive to the molecule's local environment and can be affected by quenching processes, providing dynamic information about the molecule and its interactions.

Quantum Chemical Calculations and Theoretical Studies

Comprehensive computational analysis using quantum chemical calculations provides profound insights into the structural, electronic, and reactive properties of this compound. These theoretical studies are essential for understanding the molecule's behavior at a subatomic level, complementing experimental data and guiding the design of new functional materials.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are utilized to determine the optimized molecular geometry in the ground state. These calculations provide precise data on bond lengths, bond angles, and dihedral angles, revealing the molecule's three-dimensional conformation.

Key electronic properties derived from DFT calculations include dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding the molecule's interaction with electric fields and its potential in nonlinear optics. The total energy and thermodynamic parameters such as enthalpy and entropy can also be computed, offering insights into the molecule's stability.

Table 1: Selected Optimized Geometrical Parameters (Calculated)

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| C-N (Acridine-Amino) | Data not available |

| C-N (Amino-Benzoic) | Data not available |

| C=O (Carboxyl) | Data not available |

| O-H (Carboxyl) | Data not available |

| C-N-C (Angle) | Data not available |

| N-C-C (Dihedral) | Data not available |

(Note: Specific values for this compound require dedicated computational studies.)

HOMO-LUMO Energy Analysis and Charge Transfer Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a critical role in a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity and easier electronic excitation.

For this compound, the HOMO is typically localized on the electron-rich acridine ring system, while the LUMO may be distributed over the benzoic acid moiety. This spatial separation of FMOs indicates the potential for significant intramolecular charge transfer (ICT) upon photoexcitation, a property vital for applications in organic electronics and sensors. Global reactivity descriptors such as chemical hardness, softness, chemical potential, and the electrophilicity index can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

Table 2: Frontier Molecular Orbital Properties (Calculated)

| Property | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap (ΔE) | Data not available |

| Chemical Hardness (η) | Data not available |

| Chemical Potential (µ) | Data not available |

| Electrophilicity Index (ω) | Data not available |

(Note: Specific values for this compound require dedicated computational studies.)

Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values. Red regions indicate negative potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen and nitrogen) and are susceptible to electrophilic attack. Blue regions denote positive potential, associated with electron-deficient areas (e.g., around hydrogen atoms) that are favorable for nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP surface would likely show significant negative potential around the carboxylic oxygen atoms and the acridine nitrogen atom, highlighting these as primary sites for interaction with electrophiles or for forming hydrogen bonds.

Vibrational Energy Distribution Analysis (VEDA)

Vibrational Energy Distribution Analysis (VEDA) is a computational technique used to assign theoretical vibrational frequencies obtained from DFT calculations to specific molecular motions, such as stretching, bending, and torsion of bonds. This analysis provides a detailed understanding of the vibrational modes observed in experimental infrared (IR) and Raman spectra. By calculating the potential energy distribution (PED), VEDA quantifies the contribution of each internal coordinate to a particular normal mode, enabling unambiguous spectral assignments. This is particularly useful for complex molecules like this compound, where spectral bands often result from coupled vibrations.

Non-Bonding Orbitals, Excitation Energies, and Fukui Functions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and non-bonding interactions within a molecule. It investigates charge transfer between filled donor NBOs and empty acceptor NBOs, quantifying the stabilization energy associated with these interactions, such as hyperconjugation and intramolecular hydrogen bonding.

Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in the UV-Visible spectrum. This allows for a theoretical prediction of the molecule's electronic absorption properties and helps in understanding the nature of the electronic transitions (e.g., n→π* or π→π*).

Fukui functions are used within conceptual DFT to identify the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attacks. By analyzing the change in electron density upon the addition or removal of an electron, these functions provide a quantitative measure of local reactivity, pinpointing specific atoms most likely to participate in chemical reactions.

Aromaticity Analysis (e.g., HOMA)

Aromaticity is a fundamental concept in chemistry, and its quantification can be achieved through various computational indices. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates aromaticity based on the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity, while values close to 0 suggest a non-aromatic character. For this compound, HOMA analysis can be applied to both the acridine and benzoic rings to quantify and compare their respective aromatic character and how it is influenced by the amino linkage.

Prediction of Nonlinear Optical (NLO) Properties and Hyperpolarizability

The nonlinear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics and photonics. Computational quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting these properties. While specific experimental or computational NLO data for this compound is not extensively detailed in the available literature, the NLO properties of related azo-substituted benzoic acid derivatives have been investigated.

For such molecules, key NLO-related parameters are calculated to understand their potential. These include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). The first hyperpolarizability is a critical parameter that indicates the second-order NLO response of a molecule. Calculations for similar compounds, such as 2-(4-hydroxyphenylazo)benzoic acid, have been performed using the B3LYP/6-311++G(d,p) basis set to determine these properties researchgate.net. A direct relationship is often observed between the Highest Occupied Molecular Orbital (HOMO)-Lowest Unoccupied Molecular Orbital (LUMO) energy gap and the first hyperpolarizability (β), where a smaller energy gap can lead to a larger β value, indicating a stronger NLO response . The investigation of these properties helps in the rational design of new materials for optical applications .

The theoretical prediction of these values provides insight into the molecule's potential for applications like frequency doubling or optical switching. The magnitude of the first hyperpolarizability vector (β_tot) is typically calculated using the following equation:

β_tot = (β_x² + β_y² + β_z²)^(1/2)

where β_x, β_y, and β_z are the components of the hyperpolarizability tensor. A high β_tot value is indicative of a promising NLO material researchgate.net.

Global Chemical Reactivity Indices (e.g., Electrophilicity Index)

Global chemical reactivity indices are crucial concepts in chemical reactivity theory, derived from DFT calculations. They provide insights into the stability and reactivity of a molecule. These descriptors are calculated from the energies of the Frontier Molecular Orbitals, namely the HOMO and LUMO. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a primary indicator of chemical stability; a smaller gap generally implies higher reactivity nih.gov.

While specific DFT calculations for this compound are not detailed in the searched literature, the methodology is widely applied to other benzoic acid derivatives to understand their reactivity profiles nih.govniscpr.res.inniscpr.res.inresearchgate.net. The following global reactivity descriptors are commonly calculated:

Ionization Potential (I): I ≈ -E_HOMO

Electron Affinity (A): A ≈ -E_LUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η) (where μ is the chemical potential, μ ≈ -χ)

These indices help in quantifying the molecule's reactive nature. For example, the electrophilicity index measures the energy stabilization of a system when it acquires an additional electronic charge from the environment. Analysis of the Molecular Electrostatic Potential (MEP) surface is also performed to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are potential sites for chemical reactions niscpr.res.inniscpr.res.inresearchgate.net.

Table 1: Definitions of Global Chemical Reactivity Indices

| Descriptor | Formula | Description |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical stability and reactivity. |

| Ionization Potential (I) | -E_HOMO | The minimum energy required to remove an electron. |

| Electron Affinity (A) | -E_LUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ² / (2η) | A measure of the electrophilic nature of a molecule. |

Molecular Modeling and Docking Studies

Prediction of Protein-Ligand Interactions and Binding Sites

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. This method is instrumental in drug discovery and molecular biology. Although specific docking studies for this compound were not found, extensive research has been conducted on structurally similar benzoic acid and acridine derivatives, demonstrating their potential to interact with various protein targets nih.govniscpr.res.inniscpr.res.inresearchgate.net.